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Introduction
Alstoyunine E and its analogs are members of the sarpagine and macroline family of indole

alkaloids, which are known for their complex molecular architectures and significant biological

activities.[1] These compounds have garnered considerable interest from the scientific

community due to their potential therapeutic applications, including anticancer and antimalarial

properties.[2][3] This document provides detailed application notes and protocols for the total

synthesis of these complex molecules, using the enantioselective total synthesis of (-)-

alstonerine, a close structural analog of Alstoyunine E, as a representative example. The

described synthetic strategy, pioneered by Miller and Martin, offers a robust and adaptable

approach for accessing a variety of sarpagine-type alkaloids.[2][4] The key feature of this

synthesis is the application of a Pauson-Khand reaction to construct the characteristic

azabridged bicyclic skeleton of the macroline alkaloids.[4][5]

Synthetic Strategy Overview
The enantioselective total synthesis of (-)-alstonerine commences from readily available L-

tryptophan and proceeds in 15 steps. The core of the strategy revolves around the construction

of a key intermediate containing an azabicyclo[3.3.1]nonane ring system fused to a

cyclopentenone, which is achieved via an intramolecular Pauson-Khand reaction. Subsequent

functional group manipulations and ring formations lead to the final natural product.
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A high-level overview of the synthetic workflow is presented below:

L-Tryptophan

Enantioenriched Piperidine Intermediate

  Several Steps

Pauson-Khand Reaction Substrate

  Alkynylation

Azabridged Bicyclic Core (via Pauson-Khand Reaction)

  Co2(CO)8

Lactone Ring Formation

  Oxidative Cleavage & Lactonization

Final Functional Group Manipulations

  Acetylation & Deprotection

(-)-Alstonerine

  Final Cyclization
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Caption: High-level workflow for the total synthesis of (-)-alstonerine.
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Quantitative Data Summary
The following table summarizes the yields for the key steps in the enantioselective total

synthesis of (-)-alstonerine.

Step No. Transformation Product Yield (%)

1-4

L-Tryptophan to

Piperidine

Intermediate

5 ~50 (overall)

5 Alkynylation 6 95

6
Pauson-Khand

Reaction
7 85

7 Boc Protection 9 99

8 Hydrosilylation 10 75

9-11
Oxidative Cleavage

and Lactonization
15 ~50 (overall)

12-13 Acetylation 17 ~70 (overall)

14-15
Deprotection and

Final Cyclization
1 ~40 (overall)

Overall
L-Tryptophan to (-)-

Alstonerine
1 ~4.4

Experimental Protocols
Key Experiment: Intramolecular Pauson-Khand Reaction
This protocol describes the formation of the azabridged bicyclic cyclopentenone core structure,

a key transformation in the synthesis of sarpagine alkaloids.[5]
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Caption: Workflow for the Pauson-Khand Reaction.

Procedure:

To a solution of the enyne substrate (1.0 eq) in anhydrous THF (0.1 M) under an argon

atmosphere, add dicobalt octacarbonyl (1.1 eq).

Stir the reaction mixture at room temperature for 1 hour, during which time the formation of

the alkyne-cobalt complex should be observed by TLC.

Add dimethyl sulfoxide (DMSO) (6.0 eq) to the reaction mixture.

Heat the reaction to 50 °C and stir for 14 hours.

After completion, cool the reaction to room temperature and add diethyl ether.

Filter the mixture through a pad of Celite, washing with acetone.

Concentrate the filtrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to afford the desired

tricyclic enone.
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Key Experiment: Lactone Ring Formation via Oxidative
Cleavage
This protocol details the construction of the lactone ring present in the alstonerine core.

Procedure:

Osmium Tetroxide Oxidation: To a solution of the silyl enol ether (1.0 eq) in a mixture of THF

and water, add osmium tetroxide (0.05 eq) and N-methylmorpholine N-oxide (NMO) (1.5 eq).

Stir at room temperature until the starting material is consumed. Quench the reaction with

sodium bisulfite, extract with an organic solvent, and purify to obtain the diol.

Oxidative Cleavage: Dissolve the diol (1.0 eq) in an appropriate solvent and add lead

tetraacetate (1.1 eq). Stir until the diol is consumed.

In situ Reduction: Cool the reaction mixture and add sodium borohydride (1.5 eq) portion-

wise.

Lactonization: After workup, dissolve the resulting hydroxy ester in a suitable solvent and

treat with an acid catalyst (e.g., p-toluenesulfonic acid) to effect lactonization. Purify the

resulting lactone by column chromatography.

Signaling Pathway Interaction
While the specific signaling pathways for Alstoyunine E are not extensively detailed, related

indole alkaloids, such as alstonine, are known to interact with neurotransmitter systems in the

central nervous system.[6] Alstonine has been shown to have antipsychotic properties, likely

through its modulation of serotonergic and dopaminergic pathways.[6] Sarpagine alkaloids can

act as antagonists or agonists at various receptors, including serotonin (5-HT), dopamine (D2),

and adrenergic receptors.
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Caption: Potential interaction of Alstoyunine E with neuronal signaling pathways.

Conclusion
The synthetic route to (-)-alstonerine provides a well-established and versatile platform for the

synthesis of Alstoyunine E and other structurally related sarpagine and macroline alkaloids.

The key Pauson-Khand reaction allows for the efficient construction of the complex core

structure. The detailed protocols provided herein should serve as a valuable resource for

researchers in natural product synthesis and medicinal chemistry, enabling the exploration of

the therapeutic potential of this fascinating class of molecules. Further studies to elucidate the

specific biological targets and mechanisms of action of Alstoyunine E and its analogs are

warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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